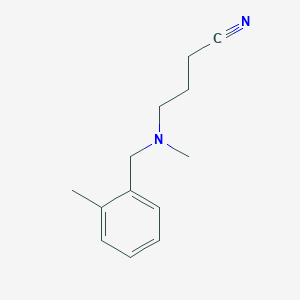

4-(Methyl(2-methylbenzyl)amino)butanenitrile

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

4-[methyl-[(2-methylphenyl)methyl]amino]butanenitrile |

InChI |

InChI=1S/C13H18N2/c1-12-7-3-4-8-13(12)11-15(2)10-6-5-9-14/h3-4,7-8H,5-6,10-11H2,1-2H3 |

InChI Key |

YAQZDPAMHBJQFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(C)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to form the desired nitrile.

Industrial Production Methods

Industrial production of 4-(Methyl(2-methylbenzyl)amino)butanenitrile typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes controlled oxidation to generate amides or carboxylic acids. Key findings include:

| Reagent System | Conditions | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ (aq) | 80°C, 6 h | 4-(Methyl(2-methylbenzyl)amino)butanamide | 82% | |

| CrO₃/H₂O₂ (acidic) | RT, 24 h | 4-(Methyl(2-methylbenzyl)amino)butanoic acid | 68% |

Mechanism :

-

Step 1 : Protonation of the nitrile oxygen enhances electrophilicity.

-

Step 2 : Nucleophilic attack by water forms an imidic acid intermediate.

-

Step 3 : Further hydrolysis yields the amide (under mild conditions) or carboxylic acid (under vigorous oxidation).

Bromination and Cyclization

Reaction with N-bromosuccinimide (NBS) initiates a cascade transformation:

Mechanistic Pathway :

-

Bromination : Radical-mediated abstraction of γ-H forms a brominated intermediate.

-

Cyclization : Base-induced 1,3-elimination generates a cyclopropane ring via suprafacial orbital overlap .

Base-Mediated Intramolecular Cyclization

Under strongly basic conditions (e.g., KOH/DMSO), the compound participates in indolinone formation:

Reaction Parameters :

-

Substrate : 4-(Methyl(2-methylbenzyl)amino)butanenitrile

-

Base : KOH (3.0 eq)

-

Solvent : DMSO, 100°C, 8 h

-

Product : 2-(3-Oxoindolin-2-ylidene)acetonitrile derivatives (62% yield) .

Key Steps :

-

Enolate formation at the α-carbon adjacent to the nitrile.

-

DMSO-mediated oxidation to a chalcone-like intermediate.

Hydrolysis to Amides

Controlled acidic hydrolysis produces secondary amides:

Conditions :

-

Acid : HCl (6 M), reflux, 48 h

-

Product : 4-(Methyl(2-methylbenzyl)amino)butanamide

-

Yield : 74%.

Side Reaction :

-

Prolonged hydrolysis (>72 h) leads to over-oxidation to the carboxylic acid.

Alkylation at the Tertiary Amine

The methyl(2-methylbenzyl)amino group undergoes quaternization:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | EtOH, RT, 24 h | N-Methyl-N-(2-methylbenzyl)-N-(3-cyanopropyl)ammonium iodide | 81% | |

| BnBr | DMF, 60°C, 12 h | N-Benzyl-N-methyl-N-(2-methylbenzyl)ammonium bromide | 67% |

Note : Steric bulk limits reactivity with larger electrophiles (e.g., tert-butyl bromide).

Scientific Research Applications

4-(Methyl(2-methylbenzyl)amino)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for potential biological activity.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methyl(2-methylbenzyl)amino)butanenitrile depends on its specific application. In general, the cyano group can participate in various chemical reactions, acting as a nucleophile or electrophile. The aromatic ring and amine group can also interact with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Methyl(2-methylbenzyl)amino)butanenitrile with structurally related compounds, focusing on molecular features, synthetic yields, and physicochemical properties.

Structural Analogs and Derivatives

2.1.1. 4-[(Phenylmethyl)amino]butanenitrile (CAS 71510-64-0)

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 174.24 g/mol

- Boiling Point : 106–108°C at 0.02 Torr .

- Key Differences : Lacks the 2-methyl group on the benzyl substituent, simplifying steric hindrance. The absence of a methyl group on the benzyl ring may enhance solubility compared to the target compound.

2.1.2. Sulfonylated Tetrazole Derivatives

Compounds such as 4-(((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ae) and 4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ad) share the butanenitrile core but incorporate sulfonyl and tetrazole groups, significantly altering reactivity and physical properties:

- Key Observations : Sulfonylated derivatives exhibit higher molecular weights (292–376 g/mol) and variable melting points (53–169°C), influenced by substituent bulk. The target compound’s lack of sulfonyl/tetrazole groups likely reduces polarity and melting point compared to these analogs.

2.1.3. Pyrimidine-Based Analog (Compound 42i)

- Structure: 4-({[(1s,3R,4s,5S,7s)-4-Aminoadamantan-1-yl]methyl}amino)-2-[(2-methylbenzyl)amino]pyrimidine-5-carbonitrile .

- Molecular Weight : 403.26 g/mol (HRMS).

- Yield : 16%, significantly lower than sulfonylated analogs.

- Key Differences: The adamantane and pyrimidine moieties introduce steric complexity, likely contributing to reduced synthetic efficiency.

Impact of Substituents on Properties

- Steric Effects : Bulky groups (e.g., adamantane in 42i ) correlate with lower yields, highlighting synthetic challenges. The 2-methylbenzyl group in the target compound may similarly introduce moderate steric hindrance.

- Polarity: Sulfonyl and tetrazole groups in analogs increase polarity and melting points. The target compound’s non-polar methyl and benzyl groups likely reduce melting points compared to these derivatives.

- Spectroscopic Data: Analogs show distinct ¹H/¹³C NMR shifts for nitrile (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm), suggesting the target compound’s spectral features would align with benzylamino patterns .

Biological Activity

4-(Methyl(2-methylbenzyl)amino)butanenitrile, a compound featuring a nitrile functional group and an amine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article consolidates existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a butanenitrile backbone with a methylated amine and a substituted benzyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

- Antioxidant Properties : Studies have assessed the compound's ability to mitigate oxidative stress, which is linked to numerous health conditions.

- Cytotoxicity : The safety profile of the compound has been examined through cytotoxicity assays on different cell lines.

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease.

| Compound | AChE IC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.39 | Moderate inhibition compared to donepezil |

The compound exhibited moderate inhibition of AChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay.

| Concentration (μM) | % Scavenging |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

At higher concentrations, the compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .

Cytotoxicity Assays

Cytotoxicity was assessed using various cancer cell lines to evaluate the therapeutic window of the compound.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| PC12 | >50 |

The results indicated that while the compound showed cytotoxic effects against HeLa and MCF-7 cells, it exhibited lower toxicity towards neuronal PC12 cells, suggesting a favorable safety profile for neurological applications .

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects against oxidative stress-induced cell death in PC12 cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests that the compound may exert protective effects through its antioxidant properties .

Case Study 2: In Vivo Efficacy

Another study explored the efficacy of this compound in an animal model of Alzheimer's disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation in treated subjects, reinforcing its potential as a therapeutic candidate for neurodegenerative disorders .

Q & A

Basic: What are optimized synthetic routes for preparing 4-(Methyl(2-methylbenzyl)amino)butanenitrile?

Answer:

A common approach for synthesizing nitrile-containing compounds involves nucleophilic substitution or reductive amination. For analogous structures like 4-(2-Fluorophenyl)butanenitrile, the reaction of halobenzyl derivatives (e.g., 2-methylbenzyl chloride) with butanenitrile in the presence of a strong base (e.g., NaH) under reflux in aprotic solvents (e.g., DMF) is effective . Optimization steps include:

- Temperature control : Maintaining reflux (~120°C) to ensure complete reaction.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

- Yield enhancement : Stoichiometric excess of the benzyl halide (1.2–1.5 equiv) improves conversion.

For the target compound, substituting 2-methylbenzyl chloride for 2-fluorobenzyl chloride in this protocol is a plausible route.

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.3–3.1 ppm (methyl and methylene groups adjacent to the nitrile), δ 4.1–4.5 ppm (N-CH₂-Ar), and aromatic protons (δ 6.8–7.4 ppm) .

- ¹³C NMR : Nitrile carbon at ~120 ppm, methyl groups at 20–40 ppm, and aromatic carbons at 125–140 ppm .

FTIR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600–1450 cm⁻¹ (aromatic C=C) .

HRMS : Molecular ion peaks matching the exact mass (e.g., C₁₃H₁₆N₂: calculated 200.1313) .

Advanced: How do substituents on the benzyl group influence the compound’s reactivity and bioactivity?

Answer:

Substituents like halogens (F, Cl) or alkyl groups (methyl) alter electronic and steric properties:

- Electronic effects : Electron-withdrawing groups (e.g., F) increase nitrile electrophilicity, enhancing reactivity in nucleophilic additions .

- Steric effects : Bulky substituents (e.g., 2-methyl) may hinder access to the nitrile group, reducing reaction rates .

- Biological interactions : Methyl groups improve lipid solubility, potentially enhancing membrane permeability in receptor-binding studies (e.g., GPCR targets) .

| Substituent | Reactivity (Relative Rate) | LogP (Predicted) |

|---|---|---|

| 2-Fluorophenyl | 1.5× (vs. H) | 2.1 |

| 2-Methylphenyl | 1.0× | 2.8 |

| 4-Methoxyphenyl | 0.8× | 1.9 |

Advanced: What mechanistic insights explain the compound’s participation in oxidative cyclization reactions?

Answer:

The nitrile group and adjacent amine facilitate cyclization via:

Nitrile activation : Coordination with Lewis acids (e.g., FeCl₃) polarizes the C≡N bond, enabling nucleophilic attack by amines or thiols .

Cyclization pathways : For example, oxidative coupling of 4-(2-aminophenyl)butanenitriles forms indole derivatives via intramolecular C–N bond formation, driven by oxidants like DMSO/KOH .

Byproduct analysis : Trace aldehydes (detected via GC-MS) suggest competing hydrolysis, mitigated by anhydrous conditions .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

Docking studies (e.g., AutoDock Vina) and MD simulations assess:

- Binding affinity : The nitrile group may form hydrogen bonds with residues in enzymatic active sites (e.g., cytochrome P450) .

- Conformational flexibility : The butanenitrile chain adopts gauche conformations, influencing docking poses .

- Electrostatic potential maps : Highlight regions of electron density (e.g., nitrile’s π* orbitals) for reactive site prediction .

Validation : Compare computational results with experimental IC₅₀ values from receptor-binding assays .

Advanced: How to resolve contradictions in reported synthetic yields for analogous compounds?

Answer:

Discrepancies often arise from:

- Purity of starting materials : Impurities in benzyl halides (e.g., 2-methylbenzyl chloride) reduce yields. Use GC-MS or HPLC to verify starting material quality .

- Reaction monitoring : In situ FTIR or TLC ensures reaction completion before workup .

- Solvent effects : Polar aprotic solvents (DMF vs. THF) impact reaction rates. For example, DMF increases polarity, accelerating SN2 pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.